![molecular formula C8H4BrClN2O2 B1371900 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-01-7](/img/structure/B1371900.png)

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Overview

Description

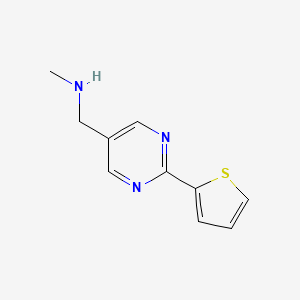

“4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C7H4BrClN2. It has a molecular weight of 231.48 g/mol . This compound is also known by other names such as “4-Bromo-7-chloro-5-azaindole” and "1H-Pyrrolo [3,2-c]pyridine, 4-bromo-7-chloro-" .

Molecular Structure Analysis

The InChI string of this compound is “InChI=1S/C7H4BrClN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H” and its InChIKey is "QULWOGLBWMRZGR-UHFFFAOYSA-N" . The Canonical SMILES representation is "C1=CNC2=C1C(=NC=C2Cl)Br" .Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 28.7 Ų and contains 1 hydrogen bond donor and 1 hydrogen bond acceptor . It has an XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water . It has a complexity of 155 .Scientific Research Applications

Synthesis and Chemical Properties

- Intermediate in New Insecticide Synthesis : The compound 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is an important intermediate in the synthesis of a new insecticide, chlorantraniliprole. This involves several stages including nucleophilic substitution, cyclization, bromination, and hydrolysis (Niu Wen-bo, 2011).

- Antibacterial Activity : A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, has shown antibacterial activity in vitro (E. Toja et al., 1986).

- Functionalization of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines : The compound has been used in the functionalization and conversion into carboxylic acids of various halogenated pyridines, demonstrating its versatility in organic synthesis (F. Cottet et al., 2004).

- Palladium-Catalyzed Reactions : Palladium compounds have been used to catalyze reactions involving 3-Bromo-cinnoline, an analogue, to form various pyrrolo and pyrazolo cinnolines, demonstrating the reactivity of bromo- and chloro-substituted compounds in palladium-catalyzed reactions (D. E. Ames & D. Bull, 1982).

Structural and Spectroscopic Analysis

- Crystal Structure Analysis : The title compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been synthesized and its structure analyzed through various spectroscopic methods and X-ray diffraction studies, highlighting its structural properties (G. Anuradha et al., 2014).

Synthetic Applications

- Synthesis of Amide Compounds : The compound has been used as a key intermediate in the synthesis of various amide compounds, indicating its utility in diverse synthetic routes (Yang Yun-shang, 2011).

- Synthesis of Thieno[2,3-c]pyridines : Demonstrating its role in the synthesis of complex heterocycles, the compound has been utilized in the synthesis of thieno[2,3-c]pyridines, which are important in pharmaceutical and agrochemical research (G. Zhu et al., 2008).

Pharmaceutical and Biochemical Applications

- Extraction of Pyridine-3-carboxylic Acid : In a study relevant to pharmaceutical and biochemical industries, the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) was investigated, demonstrating the compound's relevance in extraction and purification processes (Sushil Kumar & B. V. Babu, 2009).

Mechanism of Action

Target of Action

The primary targets of “4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is believed that the compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to accurately describe the biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence various biochemical pathways, leading to changes in cellular metabolism, signaling, and gene expression .

Pharmacokinetics

Its molecular weight (23148 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been shown to have various effects, such as inhibiting cell proliferation and inducing apoptosis .

Properties

IUPAC Name |

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-7-5-3(8(13)14)1-11-6(5)4(10)2-12-7/h1-2,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILARIBBHMDRKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=CN=C2Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646788 | |

| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-01-7 | |

| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)

![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)

![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)